1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an imino group and a thiolan-1-one structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one typically involves the reaction of 4-(bromomethyl)benzaldehyde with thiourea under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and distillation are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the imino group can lead to the formation of corresponding amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imino and thiolan-1-one moieties contribute to the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-(Bromomethyl)phenyl)ethanone: Similar in structure but lacks the imino and thiolan-1-one groups.
1-(4-(Bromomethyl)phenyl)-2-thiourea: Contains a thiourea group instead of the thiolan-1-one structure.
4-(Bromomethyl)benzenesulfonamide: Features a sulfonamide group instead of the imino and thiolan-1-one moieties.
Uniqueness
1-{[4-(Bromomethyl)phenyl]imino}-1lambda6-thiolan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imino and thiolan-1-one moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C11H14BrNOS |
---|---|
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
1-[4-(bromomethyl)phenyl]iminothiolane 1-oxide |
InChI |
InChI=1S/C11H14BrNOS/c12-9-10-3-5-11(6-4-10)13-15(14)7-1-2-8-15/h3-6H,1-2,7-9H2 |
InChI-Schlüssel |
STDJWXKCUKRHGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCS(=NC2=CC=C(C=C2)CBr)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.